molecular formula C21H17ClF3N5OS B2728305 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1251635-02-5

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2728305
CAS No.: 1251635-02-5
M. Wt: 479.91
InChI Key: PIBIOZQGUYUANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H17ClF3N5OS and its molecular weight is 479.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has delved into the synthesis and biological evaluation of compounds with structural similarities to the specified chemical, revealing their potential as therapeutic agents. For instance, studies on methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs show their formation through specific coupling methods, indicating potential in drug design and development due to their structural uniqueness and yields (Fathalla, 2015).

Another study highlights a novel class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as potent adenosine receptor antagonists, suggesting their use as rapid-onset antidepressants. This demonstrates the compound's relevance in neuroscience research, particularly in exploring new treatments for depression (Sarges et al., 1990).

Antiallergic and Antimicrobial Properties

Research also extends to the antiallergic and antimicrobial properties of triazoloquinoxaline derivatives. A study on 1,2,4-Triazolo[4,3-a]quinoxaline-1,4-diones as antiallergic agents revealed these compounds as potent inhibitors of histamine release and passive cutaneous anaphylaxis, showcasing their potential in allergy treatment (Loev et al., 1985).

Additionally, derivatives of triazoloquinoxaline have been synthesized and evaluated for their positive inotropic activity, indicating their potential in treating cardiovascular diseases. Some compounds exhibited favorable activity compared to standard drugs, highlighting the therapeutic potential of these molecules (Zhang et al., 2008).

Anticancer Activity

The search for novel anticancer agents has also incorporated triazoloquinoxaline derivatives. A study on new acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, which are structurally related, showed significant analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds exhibited potent cytotoxicity against cancer cell lines, suggesting their potential in cancer research (El-Gazzar et al., 2009).

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N5OS/c1-11(2)18-28-29-19-20(27-15-5-3-4-6-16(15)30(18)19)32-10-17(31)26-14-8-7-12(22)9-13(14)21(23,24)25/h3-9,11H,10H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBIOZQGUYUANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.